MK 0893

Descripción general

Descripción

MK-0893 es un antagonista potente y selectivo del receptor de glucagón. Se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la diabetes mellitus tipo 2. El compuesto exhibe alta afinidad y especificidad por el receptor de glucagón, lo que lo convierte en una herramienta valiosa tanto en la investigación como en los entornos clínicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de MK-0893 implica múltiples pasos, comenzando con la preparación de intermedios claveLas condiciones de reacción suelen implicar el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial: La producción industrial de MK-0893 sigue rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para la eficiencia, la rentabilidad y la sostenibilidad ambiental. Las técnicas avanzadas, como la química de flujo continuo y la síntesis automatizada, a menudo se emplean para mejorar las capacidades de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: MK-0893 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: MK-0893 puede sufrir reacciones de sustitución, donde uno o más sustituyentes se reemplazan por diferentes grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia.

Sustitución: Las reacciones de sustitución a menudo implican el uso de agentes halogenantes y nucleófilos.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Diabetes Treatment

MK-0893 has been primarily studied for its efficacy in managing type 2 diabetes mellitus. Clinical trials have demonstrated its ability to lower blood glucose levels and improve glycemic control. For example:

- In a study involving hGCGR mice, MK-0893 reduced glucose levels by 32% and 39% at doses of 3 mg/kg and 10 mg/kg, respectively .

- In rhesus monkeys, MK-0893 effectively blunted glucagon-induced glucose elevation, indicating its potential for controlling hyperglycemia in diabetic patients .

Cholesterol Metabolism

Research has indicated that MK-0893 may influence cholesterol metabolism. While it effectively reduces blood glucose levels, it has also been associated with an increase in low-density lipoprotein cholesterol (LDL-c) levels during clinical trials. This effect is thought to be linked to increased absorption of cholesterol rather than enhanced synthesis .

Efficacy Data from Clinical Trials

| Study Type | Population Size | Dose (mg) | HbA1c Reduction (%) | LDL-c Change (%) |

|---|---|---|---|---|

| Phase 2 Trial | 74 | 40 | 1.5 | +15 |

| Phase 2 Trial | 146 | 120 | 1.8 | +20 |

| Phase 2 Combination | 342 | Variable | Not specified | +10 |

Case Study 1: Efficacy in Type 2 Diabetes

In a landmark study published in Nature Reviews Drug Discovery, researchers reported that MK-0893 significantly reduced fasting blood glucose levels and HbA1c in patients with type 2 diabetes over a treatment period of twelve weeks. The study highlighted the compound's potential as a novel therapeutic agent in diabetes management .

Case Study 2: Cholesterol Absorption Effects

A separate investigation into the metabolic effects of MK-0893 revealed that while it lowered blood glucose levels, it also led to increased cholesterol absorption and elevated LDL-c levels. The study suggested that co-administration with cholesterol absorption inhibitors could mitigate this side effect .

Mecanismo De Acción

MK-0893 ejerce sus efectos uniéndose selectivamente al receptor de glucagón, inhibiendo así su activación. Esto evita que el receptor interactúe con su ligando natural, el glucagón, y posteriormente bloquea las vías de señalización descendentes. La inhibición de la actividad del receptor de glucagón conduce a una reducción de la producción de glucosa por el hígado, lo cual es beneficioso para controlar los niveles de glucosa en sangre en pacientes con diabetes mellitus tipo 2 .

Compuestos Similares:

LY2409021: Otro antagonista del receptor de glucagón con aplicaciones terapéuticas similares.

Singularidad de MK-0893: MK-0893 destaca por su alta selectividad y potencia para el receptor de glucagón. Se ha demostrado que tiene un perfil farmacocinético favorable, lo que lo convierte en un candidato prometedor para un mayor desarrollo y uso clínico .

Comparación Con Compuestos Similares

LY2409021: Another glucagon receptor antagonist with similar therapeutic applications.

PF-06291874: A compound that also targets the glucagon receptor and is being studied for its potential in treating metabolic disorders.

Uniqueness of MK-0893: MK-0893 stands out due to its high selectivity and potency for the glucagon receptor. It has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development and clinical use .

Actividad Biológica

MK-0893 is a synthetic organic compound recognized primarily as a potent, reversible, and competitive antagonist of the glucagon receptor (GcgR). Its development is significant in the context of treating type II diabetes mellitus (T2D), where glucagon plays a critical role in glucose metabolism. This article delves into the biological activity of MK-0893, summarizing key findings from clinical studies, pharmacological mechanisms, and potential side effects.

MK-0893 functions by binding to an allosteric site on the glucagon receptor, which is distinct from the classical ligand-binding site. This mechanism allows MK-0893 to inhibit the receptor's activity effectively, leading to reduced glucose production in the liver and improved glycemic control in diabetic patients. The compound's ability to modulate GcgR signaling pathways is crucial for its therapeutic effects.

Clinical Efficacy

Several clinical trials have assessed the efficacy of MK-0893 in T2D patients. Notably, a phase II trial demonstrated that an 80 mg daily dosage over 12 weeks resulted in:

- Fasted Plasma Glucose Reduction : A significant decrease of 34% compared to placebo.

- HbA1c Reduction : A reduction of 1.5% relative to placebo.

These results indicate that MK-0893 can effectively lower blood glucose levels without causing severe hypoglycemia, a common concern with other diabetes medications .

Side Effects and Safety Profile

While MK-0893 shows promise as a diabetes treatment, it is not without side effects. Clinical data indicate:

- Increased LDL-C Levels : A 15% increase in circulating low-density lipoprotein cholesterol (LDL-C) was observed.

- Elevated Liver Enzymes : Increased alanine aminotransferase levels were noted, suggesting potential liver impact.

These adverse effects align with those seen in other small-molecule GcgR antagonists, highlighting the need for careful monitoring during treatment .

Summary of Clinical Findings

| Study | Dosage | Duration | Fasted Plasma Glucose Reduction | HbA1c Reduction | Adverse Effects |

|---|---|---|---|---|---|

| Phase II Trial | 80 mg daily | 12 weeks | -34% vs. placebo | -1.5% vs. placebo | Increased LDL-C; Elevated liver enzymes |

Pharmacological Profile

MK-0893 has been characterized as having high selectivity for GcgR over other G protein-coupled receptors (GPCRs). Its structure allows for specific interactions that enhance its efficacy while minimizing off-target effects. The compound's pharmacological profile is supported by various studies demonstrating its competitive antagonism against glucagon .

Case Studies

In a comparative study involving MK-0893 and standard treatments like metformin or sitagliptin, results indicated that MK-0893 could be effectively combined with these medications to enhance glycemic control while maintaining a favorable safety profile. However, some patients experienced increased blood pressure during treatment, necessitating further investigation into its cardiovascular effects .

Propiedades

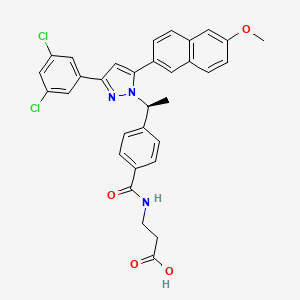

IUPAC Name |

3-[[4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27Cl2N3O4/c1-19(20-3-5-21(6-4-20)32(40)35-12-11-31(38)39)37-30(18-29(36-37)25-14-26(33)17-27(34)15-25)24-8-7-23-16-28(41-2)10-9-22(23)13-24/h3-10,13-19H,11-12H2,1-2H3,(H,35,40)(H,38,39)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTVJEMGHBIUMW-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468726 | |

| Record name | MK-0893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870823-12-4 | |

| Record name | MK-0893 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870823124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0893 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.